1-Bromo-1-(2-bromophenyl)propan-2-one
Description
1-Bromo-1-(2-bromophenyl)propan-2-one is a halogenated ketone featuring two bromine substituents: one at the α-carbon of the propanone backbone and another at the ortho position of the phenyl ring. The presence of bromine atoms enhances its reactivity in nucleophilic substitutions or eliminations, while the ketone group allows for further functionalization via condensation or reduction reactions .
Properties
IUPAC Name |
1-bromo-1-(2-bromophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYUPATHDKOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Bromo-1-(2-bromophenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of propiophenone under acidic conditions. The reaction typically uses bromine as the brominating agent and an acid catalyst to facilitate the reaction . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
Organic Synthesis
1-Bromo-1-(2-bromophenyl)propan-2-one is primarily utilized as an intermediate in organic synthesis. Its bromine substituents make it a versatile building block for various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Indole Derivatives
A notable application involves its use in a one-pot three-component coupling reaction to synthesize indole derivatives. In this process, α-amino aryl ketones are reacted with indoles and carbon tetrabromide (CBr₄) under basic conditions to yield products with moderate to good yields. The reaction mechanism suggests that free radicals play a significant role, as evidenced by control experiments that inhibited product formation when specific radical scavengers were introduced .
| Reaction Component | Yield (%) | Conditions |
|---|---|---|
| α-Amino Aryl Ketone | 68 | MeCN, RT |
| Indole | N/A | N/A |
| CBr₄ | N/A | N/A |
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Its structural similarity to other brominated compounds allows for studies into its biological activity.
Case Study: Anticancer Activity
Research has indicated that brominated compounds can exhibit anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of bromine atoms is hypothesized to enhance the compound's reactivity and biological activity against specific cancer cell lines .
Material Science
In material science, this compound serves as a precursor for the synthesis of polymers and resins. Its reactivity allows for the incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.
Analytical Applications
The compound is also utilized in analytical chemistry as a standard reference material for chromatographic techniques like HPLC and GC-MS due to its well-defined structure and stability under various conditions .
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can affect the function and activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-bromo-1-(2-bromophenyl)propan-2-one with analogous halogenated propanones and phenyl-substituted ketones, focusing on structural features, synthetic routes, and reported physicochemical properties.
Key Observations:
Substituent Effects on Reactivity: The ortho-bromophenyl group in this compound introduces steric hindrance, which may slow down nucleophilic attacks compared to para-substituted analogs (e.g., 4-bromo or 4-chloro derivatives). This is critical in designing catalysts or inhibitors . Halogen Type: Chlorine substituents (e.g., in 1-(4-chlorophenylimino)-propan-2-one) reduce corrosion inhibition efficiency compared to bromine analogs, likely due to lower electronegativity and polarizability .
Synthetic Approaches: Brominated enones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) are synthesized via bromination of chalcones followed by HBr elimination, a method that could be adapted for this compound with modifications . Hydrazone derivatives (e.g., phenylhydrazono-propan-2-ones) are formed through condensation reactions, highlighting the versatility of the propanone core for functionalization .
Physicochemical and Functional Properties: Crystallographic Stability: Brominated enones exhibit planar structures due to conjugation between the carbonyl and aromatic systems, as seen in 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one . This planar geometry enhances intermolecular interactions, aiding crystal packing.
Biological Activity
1-Bromo-1-(2-bromophenyl)propan-2-one, a brominated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of halogenated organic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of phenyl ketones followed by functionalization reactions. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming its molecular structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Activity
In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. Research indicates that compounds with electron-donating groups exhibit enhanced radical scavenging capabilities . This property could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of this compound in combination with standard antibiotics such as ciprofloxacin. The results indicated a synergistic effect, significantly reducing the MICs of the antibiotics when combined with the compound . This finding underscores the potential for developing combination therapies that enhance efficacy while minimizing resistance development.
Computational Studies
Computational analyses have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest strong interactions with bacterial penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis . Such insights into structure-activity relationships (SAR) can guide further optimization of the compound for improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
